molecular formula C8H18N2 B1526284 N,N-Dimethyl-3-azepanamine CAS No. 933733-52-9

N,N-Dimethyl-3-azepanamine

Cat. No. B1526284
M. Wt: 142.24 g/mol
InChI Key: RRKCNYMLYVVFAP-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-3-azepanamine” is a chemical compound with the CAS Number: 933733-52-9 . It has a molecular weight of 142.24 . The IUPAC name for this compound is N,N-dimethyl-3-azepanamine .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-3-azepanamine” is represented by the linear formula C8H18N2 . The InChI code for this compound is 1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

“N,N-Dimethyl-3-azepanamine” is a liquid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism
N,N-Dimethyl-3-azepanamine derivatives have been investigated for their potential as neurokinin-1 (NK1) receptor antagonists, which are significant for their applications in treating emesis and depression. For instance, a water-soluble NK1 receptor antagonist, identified as a potent compound in pre-clinical tests for emesis and depression, demonstrates the chemical's broad utility in neurological disorders (Harrison et al., 2001).

Antidepressant Potential
Further research into N,N-Dimethyl-3-azepanamine analogs has shown potential for their use as antidepressants. A specific derivative, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, was identified for its equivalent potency to imipramine, a well-known antidepressant, in standard assays, but with reduced side effects, highlighting the promise of N,N-Dimethyl-3-azepanamine compounds in psychiatric treatment (Bailey et al., 1985).

Immunomodulatory Effects
Azaspiranes, a novel class of immunomodulatory agents including N,N-Dimethyl-3-azepanamine derivatives, have shown therapeutic activity in rat models of autoimmune disease. These compounds induce non-specific suppressor cells, suggesting their potential in treating autoimmune disorders and possibly in tissue transplantation rejection prevention (Badger et al., 1990).

Anticancer Activity
Research into bis(7-amino-4-azaheptyl)dimethylsilane derivatives of N,N-Dimethyl-3-azepanamine has explored their potential as anticancer agents. These compounds have demonstrated significant antiproliferative effects on tumor cells in vitro and in vivo, suggesting a new approach to cancer treatment (Seiler et al., 1996).

Brain-Specific Delivery for Parkinson's Disease Treatment
A brain-specific derivative of dopamine, incorporating an N,N-dimethyl amino group, has been developed for Parkinson's disease (PD) treatment. This derivative exhibits enhanced accumulation in brain cells and significantly attenuates symptoms in a rat model of PD, indicating a promising approach for delivering therapeutic agents to the brain (Li et al., 2014).

properties

IUPAC Name

N,N-dimethylazepan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKCNYMLYVVFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-3-azepanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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